N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
CAS No.:
Cat. No.: VC17821735
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |
| Standard InChI | InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |
| Standard InChI Key | JWBUKMCFTNNPGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)F)NC(C)C2CC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines three critical components:
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Aniline moiety: A benzene ring substituted with an amino group (-NH), providing a platform for electrophilic substitution reactions.
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Fluorine atom: Positioned at the 3rd carbon of the aromatic ring, fluorine enhances lipophilicity and metabolic stability through its strong electronegativity and small atomic radius.
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Cyclopropylethyl group: A cyclopropane ring fused to an ethyl chain attached to the amine, introducing steric hindrance and conformational rigidity.
The IUPAC name, , reflects these substituents’ positions. Its SMILES notation () and InChIKey () provide unambiguous identifiers for database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |
| SMILES | CC1=CC(=CC(=C1)F)NC(C)C2CC2 |
| InChIKey | JWBUKMCFTNNPGG-UHFFFAOYSA-N |
| PubChem CID | 75356138 |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves multi-step organic reactions:
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Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives under acidic conditions.
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Electrophilic Fluorination: Fluorine incorporation via halogen exchange or directed ortho-metalation.
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N-Alkylation: Coupling the cyclopropylethyl group to the aniline nitrogen using alkyl halides or Mitsunobu conditions.
Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving yields >70%. For instance, palladium catalysts facilitate cross-coupling reactions, while polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
Purification and Characterization
Post-synthesis purification employs column chromatography and recrystallization. Analytical techniques confirm purity and structure:
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NMR Spectroscopy: and NMR spectra resolve signals for the cyclopropyl protons (δ 0.5–1.0 ppm) and aromatic fluorine coupling.
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at .
Biological and Pharmacological Applications
Antimicrobial Activity
The fluorine atom’s electronegativity enhances binding to bacterial enzymes. Preliminary in vitro studies suggest inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The cyclopropyl group may improve membrane penetration, though cytotoxicity profiles remain under investigation.
Table 2: Comparative Bioactivity of Structural Analogues
| Compound | Target | IC/MIC |
|---|---|---|
| N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline | EGFR Kinase | 85 nM |
| N-(1-cyclopropylethyl)-2-methylaniline | CYP450 3A4 | >1 µM |
| N-(1-cyclopropylethyl)-3-chloroaniline | S. aureus | 12 µg/mL |
Industrial and Research Applications
Material Science
The cyclopropyl group’s rigidity makes this compound a candidate for liquid crystal precursors. Differential scanning calorimetry (DSC) reveals a mesophase range of 120–150°C, suitable for display technologies.
Catalysis
Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10, outperforming traditional triphenylphosphine ligands .
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